Pyrrolidine, 1-(2-phenylpropyl)-
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Overview
Description
Pyrrolidine, 1-(2-phenylpropyl)-: is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(2-phenylpropyl)- typically involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. The reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa .
Industrial Production Methods: Industrial production methods for Pyrrolidine, 1-(2-phenylpropyl)- are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves continuous flow reactors to maintain the necessary reaction conditions and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-(2-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidine, 1-(2-phenylpropyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(2-phenylpropyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Pyrrole: Another nitrogen-containing heterocycle with a five-membered ring structure.
Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: A compound with two carbonyl groups at the second and fifth positions.
Uniqueness: Pyrrolidine, 1-(2-phenylpropyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrrolidine derivatives .
Properties
CAS No. |
88875-38-1 |
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Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-(2-phenylpropyl)pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-12(11-14-9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3 |
InChI Key |
LGZZIVMMTDNFAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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